3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one
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Overview
Description
The compound “3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one” are not explicitly mentioned in the available resources .Scientific Research Applications
Antiviral Activity
The structure of “3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one” suggests potential antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The bromine substituent in the compound could be explored for its electrophilic properties, potentially leading to the development of novel antiviral agents.
Antimicrobial Properties
The antimicrobial potential of indole derivatives is well-documented, with activities against a broad spectrum of bacteria and fungi . The structural similarity of “3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one” to these compounds suggests it could also be effective in combating microbial infections, which could be pivotal in addressing antibiotic resistance.
Antidepressant Synthesis
The synthesis of antidepressant molecules often involves complex heterocyclic structures. “3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one” could serve as a precursor or intermediate in the synthesis of novel antidepressants, leveraging its heterocyclic core to interact with neurotransmitter systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-(2-methylpropyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)5-11-8(12)4-3-7(9)10-11/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSLYZLWCMKKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one |
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